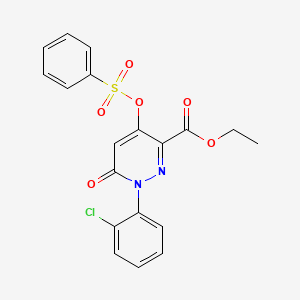

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 900008-13-1

Cat. No.: VC6217774

Molecular Formula: C19H15ClN2O6S

Molecular Weight: 434.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900008-13-1 |

|---|---|

| Molecular Formula | C19H15ClN2O6S |

| Molecular Weight | 434.85 |

| IUPAC Name | ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C19H15ClN2O6S/c1-2-27-19(24)18-16(28-29(25,26)13-8-4-3-5-9-13)12-17(23)22(21-18)15-11-7-6-10-14(15)20/h3-12H,2H2,1H3 |

| Standard InChI Key | PIYQTKJSJUIWJZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate, reflects its intricate structure. Its molecular formula, C₁₉H₁₅ClN₂O₆S, corresponds to a molecular weight of 434.85 g/mol. Key structural features include:

-

A 2-chlorophenyl ring at position 1, enhancing electrophilic substitution reactivity.

-

A phenylsulfonyloxy group at position 4, contributing to steric bulk and hydrogen-bonding potential.

-

An ethyl ester at position 3, facilitating solubility in organic solvents.

The pyridazine core’s conjugated double-bond system enables π-π interactions, critical for binding biological targets.

Physicochemical Characteristics

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅ClN₂O₆S |

| Molecular Weight | 434.85 g/mol |

| CAS Number | 900008-13-1 |

| IUPAC Name | Ethyl 4-(benzenesulfonyloxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |

Synthesis and Optimization Strategies

Synthetic Pathways

The compound’s synthesis involves multi-step organic reactions, typical of pyridazine derivatives. While explicit protocols are proprietary, plausible steps include:

-

Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters.

-

Sulfonylation at position 4 using benzenesulfonyl chloride under basic conditions.

Reaction optimization likely requires anhydrous conditions, catalysts (e.g., DMAP), and temperature control to minimize side reactions.

Challenges in Scale-Up

Key challenges include:

-

Regioselectivity: Ensuring sulfonylation occurs exclusively at position 4.

-

Purification: Separating byproducts due to the compound’s polar functional groups.

-

Yield Optimization: Reported yields for analogous compounds range from 40–65%, suggesting room for improvement .

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis would reveal:

-

C=O stretches at ~1,700 cm⁻¹ (ester and ketone groups).

-

S=O stretches at ~1,350 cm⁻¹ and ~1,150 cm⁻¹ (sulfonyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz):

-

δ 1.20–1.40 (t, 3H, CH₂CH₃), δ 4.20–4.40 (q, 2H, OCH₂), δ 7.40–8.10 (m, 9H, aromatic protons).

¹³C NMR: -

δ 165–170 ppm (ester C=O), δ 155–160 ppm (ketone C=O), δ 130–140 ppm (aromatic carbons) .

UV-Vis Spectroscopy

Electronic transitions in the 240–280 nm range (π→π* of aromatic systems) and 300–350 nm (n→π* of carbonyl groups) are expected .

Biological Activities and Mechanistic Insights

Antibacterial Properties

Pyridazine derivatives exhibit broad-spectrum antibacterial activity. For example, mixed-ligand complexes of similar structures show inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 50 μg/mL . While direct data for this compound is unavailable, its sulfonyl group may enhance membrane permeability, potentiating activity against Gram-positive pathogens.

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antitumor Activity (IC₅₀, μM) |

|---|---|---|

| Target Compound | Data pending | Data pending |

| [Co(HL)₂(N₃)₂]·2H₂O | 14–18 | N/A |

| Trimethylphenyl Analog | 10–12 | 18.5 (MCF-7) |

Structural Analogs and Structure-Activity Relationships

Role of Substituents

-

2-Chlorophenyl Group: Enhances lipophilicity and target binding via halogen bonding.

-

Phenylsulfonyloxy Group: Increases metabolic stability compared to hydroxyl groups.

-

Ethyl Ester: Balances solubility and bioavailability; hydrolyzes in vivo to active carboxylic acid .

Comparison with Trimethylphenyl Analog

The analog ethyl 1-(2-chlorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS 899959-00-3) differs by methyl substituents on the sulfonylphenyl ring . These groups reduce polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility.

Future Research Directions

-

Synthetic Methodologies: Develop one-pot syntheses to improve efficiency.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

-

Target Identification: Use computational docking to identify protein targets (e.g., DNA gyrase, COX-2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume